3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+
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Overview
Description
3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+ is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with an amino group and a furyl group attached, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+ typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-4-methylpyridine with furfural in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+ has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antifungal, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+ involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanofurazan: Known for its use in the synthesis of pyrazoles and annulated derivatives.
3-Amino-2-(4-oxo-3,4-dihydroquinazolin-2-yl)thieno[2,3-b]pyridine: Exhibits antifungal and antimicrobial activities.
Uniqueness
3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+ stands out due to its unique combination of a pyrazole and pyridine ring with an amino and furyl group.
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-(furan-2-yl)-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C11H14N4O/c1-15-11-9(10(12)14-15)7(4-5-13-11)8-3-2-6-16-8/h2-3,6-7,13H,4-5H2,1H3,(H2,12,14) |
InChI Key |
HZNUEXOPJBCSCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CCN2)C3=CC=CO3)C(=N1)N |
Origin of Product |
United States |
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